molecular formula C10H20ClNO2S B15301284 1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine

Cat. No.: B15301284
M. Wt: 253.79 g/mol
InChI Key: KHMLHDZXNGWKNV-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine is an organic compound that belongs to the class of sulfonyl compounds. It features a piperidine ring substituted with chloromethyl and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine typically involves the reaction of 4,4-diethylpiperidine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfonic acids and sulfonates.

    Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonyl group can also interact with various functional groups in biological molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-((Chloromethyl)sulfonyl)indoline
  • Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
  • Pyrrolidine sulfonamides

Uniqueness

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and sulfonyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H20ClNO2S

Molecular Weight

253.79 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-4,4-diethylpiperidine

InChI

InChI=1S/C10H20ClNO2S/c1-3-10(4-2)5-7-12(8-6-10)15(13,14)9-11/h3-9H2,1-2H3

InChI Key

KHMLHDZXNGWKNV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)S(=O)(=O)CCl)CC

Origin of Product

United States

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